
4-Phenyl-5,6-dihydro-2H-pyran
Overview
Description
4-Phenyl-5,6-dihydro-2H-pyran is a heterocyclic compound featuring a partially saturated pyran ring substituted with a phenyl group at the 4-position. Its structure combines the aromatic characteristics of the phenyl group with the reactivity of the dihydropyran system. Key structural features include:
- Molecular formula: C₁₁H₁₂O (inferred from substituent addition to the base dihydropyran framework).
- Reactivity: The electron-rich dihydropyran ring and the phenyl group may influence electrophilic substitution and cycloaddition reactions.
- Applications: Such compounds are intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, though direct evidence for 4-phenyl derivatives is sparse .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Phenyl-5,6-dihydro-2H-pyran involves the acid-catalyzed cyclization of phenyl-substituted dienes. The reaction typically uses a strong acid such as sulfuric acid or hydrochloric acid as a catalyst. The reaction conditions often require heating the reaction mixture to facilitate the cyclization process.
Another synthetic route involves the use of palladium-catalyzed cross-coupling reactions. In this method, a phenyl-substituted alkyne is reacted with a suitable halide under palladium catalysis to form the desired pyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-5,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl-substituted lactones or ketones.
Reduction: Reduction reactions can convert the pyran ring into a tetrahydropyran ring.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Phenyl-substituted lactones or ketones.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Organocatalytic Reactions
4-Phenyl-5,6-dihydro-2H-pyran can be synthesized through organocatalytic methods, which facilitate the formation of complex organic molecules. For instance, an organocatalytic domino Michael–hemiacetalization reaction has been reported to yield this compound with high efficiency and selectivity. The use of specific catalysts has been shown to enhance the yield and purity of the product, making it a valuable intermediate in organic synthesis .
Pharmaceutical Development
The compound serves as a precursor in the synthesis of various bioactive molecules. Its derivatives have demonstrated promising anti-proliferative properties against different cancer cell lines. Research indicates that modifications to the dihydropyran structure can lead to compounds with enhanced biological activity, making them potential candidates for drug development .
Perfumery
Fragrance Ingredient
this compound is utilized extensively in the fragrance industry due to its unique olfactory properties. It imparts floral and green notes reminiscent of rose oxide, which are desirable in perfuming compositions. The compound can be used in various products including soaps, shampoos, and air fresheners at concentrations ranging from 0.1% to 10% by weight .
Case Study: Perfuming Compositions
A study demonstrated that both cis and trans isomers of this compound can be incorporated into perfuming compositions. The cis isomer is particularly favored for its stronger olfactory impact, while the trans isomer provides subtler notes. This versatility allows formulators to tailor fragrances according to specific consumer preferences .
Material Science
Polymer Chemistry
Research has explored the incorporation of this compound into polymer matrices to enhance material properties. Its chemical structure allows it to act as a plasticizer or modifier in polymer formulations, potentially improving flexibility and durability .
Cytotoxicity Studies
Recent investigations into the biological activity of derivatives of this compound have revealed significant cytotoxic effects against various cancer cells. These studies highlight the potential for developing new therapeutic agents based on structural modifications of this compound .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Phenyl-5,6-dihydro-2H-pyran involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyran ring.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilic reactivity, while aromatic groups (e.g., phenyl, bromophenyl) introduce steric bulk and π-π interactions, influencing regioselectivity .
- Synthetic Efficiency : Ionic liquid-mediated syntheses (e.g., 4-chloro derivatives) achieve higher yields (>90%) compared to traditional methods (~48–81%) .
- Diastereoselectivity : Silyl-Prins cyclization enables stereocontrol in 2,6-disubstituted derivatives, critical for chiral drug synthesis .
Thermodynamic and Kinetic Stability
Computational studies on thermal decomposition (PBE0/6-311+G(d,p) level) reveal:
- Substituent Impact : Methyl groups at C2/C6 lower activation energies (Δ‡G ≈ 45–50 kcal/mol) compared to unsubstituted 3,6-dihydro-2H-pyran (Δ‡G ≈ 55 kcal/mol). The phenyl group in 4-phenyl derivatives likely increases stability due to resonance and steric effects .
- Decomposition Pathways : All analogs decompose via a six-membered cyclic transition state, with substituents altering bond dissociation energies .
Notes and Limitations
Data Gaps : Direct experimental data for 4-Phenyl-5,6-dihydro-2H-pyran are scarce; comparisons rely on structurally similar compounds.
Synthetic Challenges : Steric hindrance from the phenyl group may reduce reaction yields compared to smaller substituents (e.g., Cl, CH₃) .
Computational Predictions : Thermal stability and reactivity trends are extrapolated from methyl- and halogen-substituted analogs .
Biological Activity
4-Phenyl-5,6-dihydro-2H-pyran is a compound belonging to the pyran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a six-membered ring structure containing one oxygen atom. Its molecular formula is , and it exhibits properties typical of dihydropyran derivatives. The presence of the phenyl group enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
Biological Activities
The biological activities of this compound have been investigated in several studies, revealing a range of therapeutic potentials:
- Antimicrobial Activity : Studies indicate that compounds in the pyran family exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
- Anticancer Properties : Research has highlighted the anticancer potential of pyran derivatives. Specifically, this compound has demonstrated cytotoxic effects against several cancer cell lines. The mechanisms may involve the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, contributing to its therapeutic profile in treating inflammatory disorders .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Reactive Intermediates : The compound may form reactive intermediates that interact with cellular components, leading to biological effects such as apoptosis in cancer cells .
- Enzyme Inhibition : It is suggested that this compound may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Phenyl-5,6-dihydro-2H-pyran derivatives?
- Methodological Answer : Synthesis often involves cyclization or catalytic strategies. For example:
- Carbohydrate-derived synthesis : Starting materials like sugar derivatives undergo acid-catalyzed cyclization to form the dihydropyran ring, followed by functionalization (e.g., phenyl group introduction via Friedel-Crafts alkylation) .
- Transition metal catalysis : Copper(II)–bisphosphine catalysts enable diastereoselective oligomerization of alkenols, yielding substituted tetrahydropyrans with stereochemical control .
- Micellar media : Au/Ag catalysts in surfactant-stabilized aqueous micelles promote β-allenol oxycyclization, offering greener synthesis with reduced solvent use .
Q. How is NMR spectroscopy utilized in characterizing this compound structures?
- Methodological Answer :
- Experimental NMR : ¹H and ¹³C NMR spectra provide chemical shifts (δ) and coupling constants (J) to confirm ring conformation and substituent positions. For example, C4 and C5 carbons show distinct shifts (e.g., δ 70–90 ppm for C4 in dihydropyrans) .
- Comparative analysis : Coupling constants (e.g., J = 8–12 Hz for axial-equatorial protons) differentiate cis/trans diastereomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments when only one diastereomer is isolated experimentally?
- Methodological Answer :
- Computational NMR prediction : Apply density functional theory (DFT) to calculate ¹³C chemical shifts for both cis and trans diastereomers. Compare calculated values (adjusted with position-specific correction constants) to experimental data. For example, discrepancies <1 ppm at C4/C5 (sensitive to axial shielding effects) confirm stereochemistry .
- Statistical validation : Use DP⁴ probability (>95%) to assess confidence in stereochemical assignments, prioritizing carbons with larger experimental-calculated deviations .
Q. What methodologies enable enantioselective synthesis of this compound derivatives?
- Methodological Answer :
- Asymmetric allylic alkylation : Copper-catalyzed reactions with alkylzirconocenes and racemic 3,6-dihydro-2H-pyrans achieve up to 93% enantiomeric excess (ee). Key parameters include chiral bisphosphine ligands (e.g., (R)-BINAP) and low-temperature conditions (−20°C) .
- Biocatalytic strategies : Lipase-mediated kinetic resolution in ionic liquid media separates enantiomers, achieving >99% ee. Reaction monitoring via chiral HPLC ensures purity .
Q. How do axial shielding effects influence NMR-based structural analysis of dihydropyran derivatives?
- Methodological Answer :
- Shielding trends : Carbons adjacent to the oxygen atom (C2 and C6) exhibit downfield shifts due to electron-withdrawing effects. C3 and C5 experience upfield shifts in trans-diastereomers due to reduced ring strain .
- Case study : For 3,6-dihydro-2H-pyrans, C4 in cis-diastereomers shows δ ~75 ppm vs. δ ~82 ppm in trans-forms, validated via computational corrections (Table 8.6 in ).
Q. Data Contradiction Analysis
Example : Conflicting yields in catalytic asymmetric synthesis (e.g., 33% yield in allylic alkylation vs. 12% in phosphate-mediated systems ).
- Resolution : Optimize reaction design using Design of Experiments (DoE) to identify critical variables (e.g., ligand concentration, solvent polarity). Higher ee (83%) in phosphate systems suggests improved stereocontrol despite lower yields .
Properties
IUPAC Name |
4-phenyl-3,6-dihydro-2H-pyran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEIQOMFEYLGSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495473 | |
Record name | 4-Phenyl-3,6-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3174-81-0 | |
Record name | 4-Phenyl-3,6-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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